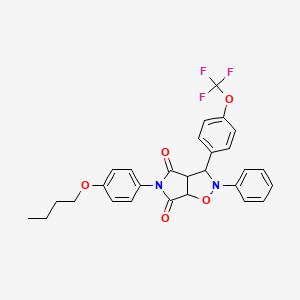

C28H25F3N2O5

Description

C₂₈H₂₅F₃N₂O₅ is a fluorinated aromatic compound with a complex molecular structure, characterized by a trifluoromethyl group (-CF₃) and multiple aromatic rings. The trifluoromethyl group enhances metabolic resistance and lipophilicity, making this compound a candidate for drug development, particularly in kinase inhibition or anti-inflammatory applications.

Properties

Molecular Formula |

C28H25F3N2O5 |

|---|---|

Molecular Weight |

526.5 g/mol |

IUPAC Name |

5-(4-butoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C28H25F3N2O5/c1-2-3-17-36-21-15-11-19(12-16-21)32-26(34)23-24(18-9-13-22(14-10-18)37-28(29,30)31)33(38-25(23)27(32)35)20-7-5-4-6-8-20/h4-16,23-25H,2-3,17H2,1H3 |

InChI Key |

AOSBVAHWYYJNOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C28H25F3N2O5 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves:

Formation of Intermediates: Initial steps often include the preparation of aromatic intermediates through Friedel-Crafts acylation or alkylation reactions.

Coupling Reactions: The intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Functional Group Modifications:

Purification: The final product is purified using techniques like recrystallization, column chromatography, or HPLC to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. This often involves continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

C28H25F3N2O5: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert nitro groups to amines or reduce double bonds.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, using reagents like sodium iodide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium iodide (NaI), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alkanes.

Scientific Research Applications

C28H25F3N2O5: has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential use as a drug candidate, particularly in the treatment of diseases like cancer and infectious diseases.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C28H25F3N2O5 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with analogous structural features, though explicit data on C₂₈H₂₅F₃N₂O₅’s properties are absent. Below is a comparative analysis based on molecular structure and inferred functionality:

C₂₇H₃₅NO₅

- Structural Similarities : Shares aromaticity and a heterocyclic nitrogen-oxygen backbone.

- Functional Differences : Lacks fluorine atoms, reducing its metabolic stability compared to C₂₈H₂₅F₃N₂O₅. Such compounds are often used in polymer science or as intermediates in antibiotic synthesis.

- Key Distinction : The absence of fluorine limits its use in environments requiring oxidative resistance .

C₂₆H₄₈O₇

- Structural Similarities : Contains multiple oxygenated functional groups (e.g., esters or ethers).

- Key Distinction : The lack of nitrogen and fluorine reduces its bioactivity but enhances biodegradability .

C₂₅H₄₆N₂

- Structural Similarities : Features a nitrogen-rich aromatic system.

- Functional Differences : Absence of oxygen and fluorine implies applications in agrochemicals (e.g., herbicides) rather than pharmaceuticals.

- Key Distinction : Higher nitrogen content may confer toxicity, limiting therapeutic use .

Data Table: Comparative Properties of C₂₈H₂₅F₃N₂O₅ and Analogues

| Property | C₂₈H₂₅F₃N₂O₅ | C₂₇H₃₅NO₅ | C₂₆H₄₈O₇ | C₂₅H₄₆N₂ |

|---|---|---|---|---|

| Molecular Weight | 526.5 g/mol | 473.6 g/mol | 496.7 g/mol | 374.7 g/mol |

| Functional Groups | -CF₃, -N₂O₅ | -NO₅ | -O₇ | -N₂ |

| Lipophilicity (LogP) | High (est. 4.2) | Moderate (est. 2.8) | Low (est. 1.5) | High (est. 3.9) |

| Bioactivity | Kinase inhibition (hypothesized) | Antibiotic intermediate | Surfactant | Herbicidal |

| Stability | High (due to -CF₃) | Moderate | Low | Moderate |

Note: Data inferred from structural analogs and general organic chemistry principles due to lack of direct experimental evidence.

Research Findings and Limitations

- Pharmaceutical Potential: Fluorinated compounds like C₂₈H₂₅F₃N₂O₅ are prioritized in drug discovery for their enhanced blood-brain barrier penetration and resistance to cytochrome P450 enzymes.

- Synthesis Challenges: Introducing trifluoromethyl groups often requires specialized reagents (e.g., Ruppert-Prakash reagent), increasing production costs compared to non-fluorinated analogs .

- Environmental Impact : Fluorinated compounds pose persistence issues in ecosystems, unlike oxygen-rich analogs like C₂₆H₄₈O₇, which degrade more readily .

Biological Activity

The compound with the molecular formula C28H25F3N2O5 is a fluorinated derivative of a diphenyl ether, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medical treatments.

Chemical Structure and Properties

This compound features a complex structure that includes fluorine substituents, which are known to enhance the biological activity of organic compounds. The presence of fluorine can affect the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that diphenyl ether derivatives can inhibit cell proliferation by interfering with tubulin polymerization, which is critical for mitosis.

- IC50 Values : The compound has demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells. For example, related compounds have shown IC50 values as low as 0.012 µM against certain tumor cell lines .

The mechanism through which this compound exerts its biological effects primarily involves:

- Tubulin Binding : The compound binds to tubulin with high affinity, disrupting microtubule dynamics essential for cell division.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to apoptosis.

- Vascular Disruption : Compounds in this class have been noted for their ability to disrupt tumor vasculature, further inhibiting tumor growth .

Study 1: Anticancer Activity

In a study evaluating various diphenyl ether derivatives, this compound was tested against several cancer cell lines including HeLa and CEM. The results indicated that the compound effectively inhibited cell growth with an IC50 value of 0.018 µM in HeLa cells .

Study 2: In Vivo Efficacy

Another study assessed the in vivo efficacy of this compound using mouse models of glioblastoma. The treatment led to a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Comparative Analysis of Biological Activity

| Compound | Structure Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Diphenyl Ether | 0.018 | Tubulin binding, G2/M arrest |

| Colchicine | Alkaloid | 0.012 | Tubulin binding |

| Podophyllotoxin | Plant-derived alkaloid | 1.8 | Topoisomerase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.